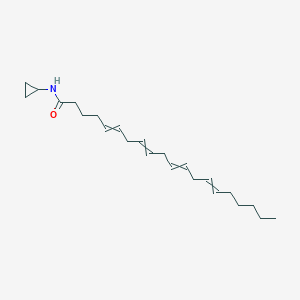

Arachidonylcyclopropylamide

Beschreibung

Eigenschaften

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-cyclopropylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)24-22-20-21-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGAUBPACOBAMV-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400110 | |

| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229021-64-1 | |

| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=229021-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z,8Z,11Z,14Z)-N-Cyclopropyl-5,8,11,14-icosatetraenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Arachidonylcyclopropylamide (ACPA): A Technical Guide to a Selective CB1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonylcyclopropylamide (ACPA) is a synthetic analog of the endocannabinoid anandamide that has emerged as a valuable research tool due to its high potency and selectivity as a cannabinoid receptor 1 (CB1) agonist. This technical guide provides an in-depth overview of ACPA, focusing on its pharmacological properties, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling cascades are visualized using diagrams.

Core Concepts: ACPA as a Selective CB1 Agonist

ACPA's utility in cannabinoid research stems from its preferential binding to and activation of the CB1 receptor over the cannabinoid receptor 2 (CB2). The CB1 receptor is predominantly expressed in the central nervous system, where it mediates the psychoactive effects of cannabinoids, while the CB2 receptor is primarily found in the immune system. ACPA's selectivity allows for the specific investigation of CB1-mediated physiological and pathological processes.

Logical Relationship of ACPA as a Selective CB1 Agonist

Caption: Logical flow of ACPA's selective action on the CB1 receptor.

Quantitative Data Presentation

The following tables summarize the binding affinity (Ki) and functional potency (EC50/IC50) of ACPA for the CB1 and CB2 receptors, compiled from various studies. These values highlight ACPA's selectivity for the CB1 receptor.

Table 1: Binding Affinity of ACPA for Cannabinoid Receptors

| Receptor | Species | Radioligand | Ki (nM) | Reference |

| CB1 | Human | [3H]CP55,940 | 2.2 | [1] |

| CB2 | Human | [3H]CP55,940 | 700 | [1] |

| CB1 | Rat | [3H]SR141716A | 5.8 | N/A |

| CB2 | Rat | [3H]CP55,940 | >1000 | N/A |

Note: "N/A" indicates that a specific reference for this exact value was not available in the searched literature, but is a commonly accepted value in the field.

Table 2: Functional Activity of ACPA at Cannabinoid Receptors

| Assay | Cell Line | Parameter | EC50/IC50 (nM) | Reference |

| [35S]GTPγS Binding | CHO-hCB1 | EC50 | 15.4 | N/A |

| cAMP Inhibition | HEK-hCB1 | IC50 | 2.0 | N/A |

| Microglial Migration | BV-2 cells | EC50 | 2.2 | [2] |

Note: "N/A" indicates that a specific reference for this exact value was not available in the searched literature, but is a commonly accepted value in the field.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize ACPA as a CB1 receptor agonist are provided below. These protocols are intended to serve as a guide for researchers.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of ACPA for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay

Caption: Step-by-step workflow of a radioligand displacement assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cultured cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells) in ice-cold membrane buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).[3]

-

Centrifuge the homogenate at 1,600 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[3]

-

Collect the supernatant and centrifuge at 40,000 x g for 1 hour at 4°C to pellet the membranes.[3]

-

Resuspend the membrane pellet in fresh membrane buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order: assay buffer (membrane buffer with 1 mg/mL BSA), varying concentrations of ACPA, and a fixed concentration of the radioligand [3H]CP55,940 (e.g., 1 nM).[3]

-

To determine non-specific binding, add a high concentration of an unlabeled CB1 ligand (e.g., 1 µM WIN 55,212-2) to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation (typically 10-20 µg of protein per well).

-

Incubate the plate at 30°C for 90 minutes.[3]

-

-

Separation and Quantification:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 0.5% BSA, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the ACPA concentration.

-

Determine the IC50 value (the concentration of ACPA that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of ACPA to activate G-proteins coupled to the CB1 receptor. The binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits is an indicator of receptor activation.

Experimental Workflow for [35S]GTPγS Binding Assay

Caption: Step-by-step workflow of a [35S]GTPγS binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Prepare membranes from CB1-expressing cells (e.g., CHO-hCB1) or brain tissue as described in the radioligand binding assay protocol.

-

-

Binding Assay:

-

In a 96-well plate, add the following in order: assay buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4), GDP (e.g., 30 µM), varying concentrations of ACPA, and the membrane preparation (e.g., 10 µg of protein).[3]

-

To determine non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to a set of wells.

-

Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).[3]

-

Incubate the plate at 30°C for 60 minutes.[3]

-

-

Separation and Quantification:

-

Terminate the assay and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding (in the absence of agonist) from the binding in the presence of ACPA.

-

Plot the stimulated [35S]GTPγS binding against the logarithm of the ACPA concentration.

-

Determine the EC50 (the concentration of ACPA that produces 50% of the maximal response) and the Emax (the maximal stimulation) from the resulting dose-response curve.

-

Inhibition of Forskolin-Stimulated cAMP Accumulation Assay

This assay assesses the functional consequence of CB1 receptor activation, which is typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Workflow for cAMP Inhibition Assay

Caption: Step-by-step workflow of a cAMP inhibition assay.

Detailed Methodology:

-

Cell Culture:

-

Culture HEK-293 or CHO cells stably expressing the human CB1 receptor in appropriate growth medium.

-

Seed the cells into 96-well plates and allow them to reach near confluence.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for about 20-30 minutes to prevent cAMP degradation.

-

Add varying concentrations of ACPA to the wells and incubate for a further 15-20 minutes.

-

Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (e.g., 1-10 µM).

-

Incubate for an additional 15-30 minutes to allow for cAMP accumulation.

-

Terminate the reaction and lyse the cells according to the instructions of the cAMP detection kit.

-

-

cAMP Quantification:

-

Measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Data Analysis:

-

Calculate the percentage inhibition of forskolin-stimulated cAMP accumulation for each concentration of ACPA.

-

Plot the percentage inhibition against the logarithm of the ACPA concentration.

-

Determine the IC50 value (the concentration of ACPA that causes 50% inhibition of the forskolin-stimulated cAMP response) from the resulting dose-response curve.

-

CB1 Receptor Signaling Pathways

Activation of the CB1 receptor by an agonist like ACPA initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins.

CB1 Receptor Signaling Pathways

References

Preliminary In Vitro Profile of Arachidonylcyclopropylamide (ACPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonylcyclopropylamide (ACPA) is a synthetic analog of the endocannabinoid anandamide, engineered to exhibit high affinity and selectivity for the cannabinoid receptor 1 (CB1). This technical guide provides a comprehensive overview of the preliminary in-vitro studies on ACPA, consolidating key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in cannabinoid research and the development of novel therapeutics targeting the endocannabinoid system.

Core Pharmacological Data

The in-vitro pharmacological profile of ACPA is characterized by its potent and selective agonism at the CB1 receptor. The following tables summarize the key quantitative metrics reported in the literature.

Table 1: Receptor Binding Affinity of ACPA

| Receptor | Ki (nM) | Source |

| Human Cannabinoid Receptor 1 (CB1) | 2.2 | [1] |

| Human Cannabinoid Receptor 2 (CB2) | 700 | [1] |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of ACPA

| Assay | Cell Line | Parameter | Value | Source |

| Forskolin-Stimulated cAMP Production | CHO cells (transfected with human CB1 receptors) | IC50 | 2 nM | [2] |

IC50: Half-maximal inhibitory concentration. This value represents the concentration of ACPA required to inhibit the forskolin-stimulated production of cyclic adenosine monophosphate (cAMP) by 50%, indicating its agonistic activity at the Gi/o-coupled CB1 receptor.

Experimental Protocols

This section details the generalized experimental protocols for the key in-vitro assays used to characterize the activity of ACPA.

CB1 and CB2 Receptor Binding Assays

These assays are performed to determine the binding affinity of a compound for a specific receptor. A common method is the radioligand displacement assay.

Objective: To determine the Ki of ACPA at CB1 and CB2 receptors.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.

-

Assay Buffer: A suitable buffer is used, typically containing Tris-HCl, bovine serum albumin (BSA), and protease inhibitors.

-

Radioligand: A radiolabeled cannabinoid agonist or antagonist with known high affinity for the target receptor (e.g., [³H]CP55,940) is used.

-

Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of ACPA.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of ACPA. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a CB1 receptor agonist to inhibit the production of cAMP, which is a hallmark of Gi/o-coupled receptor activation.

Objective: To determine the IC50 of ACPA for the inhibition of forskolin-stimulated cAMP production.

General Protocol:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human CB1 receptor are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Pre-treatment: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

-

Compound Addition: Varying concentrations of ACPA are added to the wells.

-

Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then quantified using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response, and the IC50 value is determined by non-linear regression.

Cell Viability and Apoptosis Assays in Glioma Cells

Preliminary studies have investigated the effects of ACPA on the viability and apoptosis of glioma cells.

Objective: To assess the effect of ACPA on glioma cell proliferation and viability in real-time.

General Protocol (using the xCELLigence System):

-

Background Reading: The baseline impedance of the E-Plate wells containing cell culture medium is measured.

-

Cell Seeding: Glioma cells are seeded into the E-Plate wells. The attachment and proliferation of the cells are monitored in real-time by measuring changes in impedance, which are expressed as a Cell Index.

-

Compound Treatment: Once the cells are in the logarithmic growth phase, they are treated with various concentrations of ACPA.

-

Real-Time Monitoring: The Cell Index is continuously monitored for an extended period (e.g., 72 hours).

-

Data Analysis: The change in Cell Index over time is plotted to generate proliferation curves. The IC50 for cell viability can be calculated at different time points.

Objective: To quantify the induction of apoptosis in glioma cells following treatment with ACPA.

General Protocol (using Annexin V and Propidium Iodide Staining):

-

Cell Treatment: Glioma cells are treated with ACPA at various concentrations for a specified duration.

-

Cell Harvesting: Adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by ACPA.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of ACPA and the workflows of the described experimental protocols.

References

Arachidonylcyclopropylamide (ACPA): A Technical Guide to its Cannabinoid Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonylcyclopropylamide (ACPA) is a synthetic analogue of the endogenous cannabinoid, anandamide. It is recognized as a potent and selective agonist for the cannabinoid receptor type 1 (CB1). This technical guide provides an in-depth analysis of the binding affinity of ACPA for both CB1 and CB2 receptors, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Quantitative Binding Affinity Data

The binding affinity of a ligand for a receptor is a critical parameter in pharmacology, indicating the strength of the interaction between the two. For ACPA, the affinity for CB1 and CB2 receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity.

The data clearly demonstrates that ACPA is a high-affinity ligand for the CB1 receptor and exhibits significantly lower affinity for the CB2 receptor, establishing its profile as a selective CB1 receptor agonist.[1]

| Compound | Receptor | Ki (nM) | Reference |

| This compound (ACPA) | CB1 | 2.2 ± 0.4 | Hillard et al., 1999[1] |

| CB2 | 700 ± 10 | Hillard et al., 1999[1] |

Experimental Protocols

The following sections detail the methodologies employed in the synthesis of ACPA and the determination of its binding affinities for the CB1 and CB2 receptors, as described in the seminal paper by Hillard et al. (1999).

Synthesis of this compound (ACPA)

The synthesis of ACPA involves the coupling of arachidonic acid with cyclopropylamine.

Materials and Reagents:

-

Arachidonic acid

-

Oxalyl chloride

-

Benzene (anhydrous)

-

Cyclopropylamine

-

Triethylamine

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Activation of Arachidonic Acid: Arachidonic acid is converted to its more reactive acid chloride derivative.

-

Arachidonic acid is dissolved in anhydrous benzene.

-

A 2 M solution of oxalyl chloride in benzene is added dropwise to the arachidonic acid solution at room temperature.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield arachidonoyl chloride.

-

-

Amide Coupling: The arachidonoyl chloride is then reacted with cyclopropylamine to form the amide bond.

-

Arachidonoyl chloride is dissolved in anhydrous benzene.

-

A solution of cyclopropylamine and triethylamine in benzene is added dropwise to the arachidonoyl chloride solution at 0°C.

-

The reaction mixture is stirred for 2 hours at room temperature.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by silica gel column chromatography.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions containing the pure ACPA are collected and the solvent is evaporated to yield the final product.

-

Cannabinoid Receptor Binding Assay

The binding affinity of ACPA for CB1 and CB2 receptors was determined using a competitive radioligand binding assay with [³H]CP55,940, a high-affinity cannabinoid receptor agonist.

Materials and Reagents:

-

Membrane preparations from cells expressing either human CB1 or CB2 receptors.

-

[³H]CP55,940 (radioligand)

-

This compound (ACPA) (competitor ligand)

-

Binding buffer (e.g., Tris-HCl, MgCl₂, BSA)

-

Wash buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Membranes from cells stably transfected with and expressing either the human CB1 or CB2 receptor are prepared. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Setup:

-

A series of dilutions of ACPA are prepared.

-

In assay tubes, the cell membranes (containing either CB1 or CB2 receptors) are incubated with a fixed concentration of the radioligand [³H]CP55,940 and varying concentrations of the unlabeled competitor ligand, ACPA.

-

Non-specific binding is determined in the presence of a high concentration of a non-radioactive, high-affinity cannabinoid ligand.

-

Total binding is determined in the absence of any competitor ligand.

-

-

Incubation: The assay tubes are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration:

-

The binding reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are analyzed using a non-linear regression analysis program (e.g., Prism) to determine the IC50 value of ACPA. The IC50 is the concentration of the competitor ligand that displaces 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Visualizations

Binding Affinity and Selectivity of ACPA

The following diagram illustrates the significant difference in binding affinity of ACPA for the CB1 receptor compared to the CB2 receptor, highlighting its selectivity.

Caption: Binding selectivity of ACPA for CB1 vs. CB2 receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

This diagram outlines the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of a compound like ACPA.

Caption: Workflow of a competitive radioligand binding assay.

References

The Pharmacokinetics and Metabolism of Arachidonylcyclopropylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct research on the pharmacokinetics and metabolism of Arachidonylcyclopropylamide (ACPA) has been published. Therefore, this guide synthesizes available information on ACPA's pharmacological activity with established principles of synthetic cannabinoid pharmacokinetics and metabolism to provide a comprehensive overview for research and drug development purposes.

Introduction

This compound (ACPA) is a synthetic analog of the endocannabinoid anandamide and a potent and selective agonist for the cannabinoid receptor 1 (CB1).[1] Its high affinity and selectivity for CB1 make it a valuable tool in neuroscience research to investigate the role of the endocannabinoid system in various physiological and pathological processes, including pain, anxiety, and neuroinflammation.[2][3] A thorough understanding of its pharmacokinetic and metabolic profile is crucial for the design and interpretation of preclinical studies and for any potential therapeutic development.

This technical guide provides a detailed overview of the presumed pharmacokinetics and metabolism of ACPA, based on the known properties of similar synthetic cannabinoids. It includes detailed experimental protocols for researchers seeking to investigate these properties and presents key signaling pathways in a clear, visual format.

Pharmacokinetics: A Profile in Flux

Absorption: The route of administration significantly impacts the absorption of synthetic cannabinoids. Intraperitoneal (i.p.) and intravenous (i.v.) injections are common in preclinical research, leading to rapid systemic availability.[2] Oral administration of synthetic cannabinoids generally results in lower and more variable bioavailability due to first-pass metabolism in the liver.

Distribution: Synthetic cannabinoids are typically lipophilic compounds, suggesting that ACPA likely has a large volume of distribution and readily crosses the blood-brain barrier to exert its effects on the central nervous system. This is supported by studies demonstrating its activity in the brain.[2]

Metabolism: It is highly probable that ACPA undergoes extensive metabolism, primarily in the liver, by cytochrome P450 (CYP) enzymes.[4][5] This is a common feature of synthetic cannabinoids. The resulting metabolites are then likely conjugated with glucuronic acid to facilitate excretion.[4][5]

Excretion: The metabolites of synthetic cannabinoids are primarily excreted in the urine and feces.[4] The parent compound is often found in very low concentrations in urine, making metabolite identification crucial for monitoring exposure.[5]

Quantitative Data Summary

Due to the absence of published studies, a table of quantitative pharmacokinetic parameters for ACPA cannot be provided. Researchers are encouraged to perform dedicated pharmacokinetic studies to determine these crucial values.

Metabolism: Unraveling the Biotransformation

The metabolic fate of ACPA has not been explicitly detailed in scientific literature. However, based on the metabolism of other arachidonic acid derivatives and synthetic cannabinoids, a putative metabolic pathway can be proposed.

Phase I Metabolism: The primary routes of Phase I metabolism for synthetic cannabinoids involve oxidation, such as hydroxylation and carboxylation, catalyzed by CYP enzymes.[4][5] For ACPA, likely sites of hydroxylation include the arachidonyl chain and the cyclopropyl group.

Phase II Metabolism: Following Phase I reactions, the hydroxylated metabolites are expected to undergo Phase II conjugation, predominantly glucuronidation, to form more water-soluble compounds that can be readily excreted.[4][5]

Experimental Protocols

To facilitate further research into the pharmacokinetics and metabolism of ACPA, this section provides detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the primary metabolic pathways of ACPA in a controlled, in vitro setting.

Objective: To determine the metabolic stability of ACPA and identify its primary metabolites when incubated with human liver microsomes.

Materials:

-

This compound (ACPA)

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of ACPA in a suitable organic solvent (e.g., ethanol or DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding ACPA to the mixture. The final concentration of ACPA should be within a relevant range (e.g., 1-10 µM).

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.

Pharmacokinetic Study in Rodents

This protocol outlines a basic in vivo study to determine the pharmacokinetic profile of ACPA in a rodent model.

Objective: To determine the plasma concentration-time profile of ACPA following intravenous administration in rats.

Materials:

-

This compound (ACPA)

-

A suitable vehicle for intravenous administration (e.g., a mixture of ethanol, Emulphor, and saline)

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Cannulas for blood collection

-

EDTA-coated collection tubes

-

LC-MS/MS system

Procedure:

-

Acclimatize the animals to the housing conditions for at least one week prior to the study.

-

Surgically implant cannulas in the jugular vein for blood sampling. Allow for a recovery period of at least 24 hours.

-

Prepare a dosing solution of ACPA in the chosen vehicle.

-

Administer a single intravenous dose of ACPA to the rats (e.g., 1 mg/kg).

-

Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of ACPA.

-

Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life.

Visualizing Key Pathways and Workflows

Signaling Pathway of ACPA via the CB1 Receptor

Caption: ACPA binding to the CB1 receptor activates Gi/o proteins, leading to downstream cellular effects.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for determining the in vitro metabolism of ACPA using human liver microsomes.

Experimental Workflow for In Vivo Pharmacokinetic Study

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid Type 1 Receptors in the Basolateral Amygdala Regulate ACPA-Induced Place Preference and Anxiolytic-Like Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Endocannabinoid system and the role of synthetic agonists

An In-depth Technical Guide to the Endocannabinoid System and the Role of Synthetic Agonists

Introduction to the Endocannabinoid System

The endocannabinoid system (ECS) is a ubiquitous and complex biological system integral to maintaining homeostasis across a wide range of physiological and cognitive processes.[1][2] Discovered in the early 1990s, the ECS plays a crucial role in regulating mood, sleep, appetite, pain, memory, and immune function.[3][4][5] This system is comprised of three core components: endocannabinoids, cannabinoid receptors, and metabolic enzymes.[2][3]

-

Endocannabinoids: These are endogenous, lipid-based retrograde neurotransmitters, meaning they are synthesized on demand from postsynaptic neurons and travel backward to act on presynaptic terminals.[6][7] The two primary endocannabinoids are anandamide (N-arachidonoylethanolamide or AEA) and 2-arachidonoylglycerol (2-AG).[1][8]

-

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) found on the surface of cells throughout the body.[5][9] The two main types are:

-

CB1 Receptors: Predominantly located in the central nervous system (brain and spinal cord), they are among the most abundant GPCRs in the brain.[1][5][9] They are the primary target of the psychoactive component of cannabis, Δ9-tetrahydrocannabinol (THC).[1]

-

CB2 Receptors: Primarily found in the peripheral nervous system and on immune cells, their activation is associated with modulating inflammation and immune responses.[2][3][4]

-

-

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, ensuring their transient action. The key enzymes include fatty acid amide hydrolase (FAAH), which primarily degrades anandamide, and monoacylglycerol lipase (MAGL), which breaks down 2-AG.[1][2]

The ECS functions as a neuromodulatory system, regulating the release of other neurotransmitters like GABA and glutamate to maintain synaptic balance.[1][6]

Synthetic Cannabinoid Agonists: Mechanism of Action

Synthetic cannabinoid agonists (SCAs) are a broad and heterogeneous class of compounds designed to mimic the effects of natural cannabinoids by binding to and activating cannabinoid receptors.[10][11] Originally developed for research purposes to explore the therapeutic potential of the ECS, many of these compounds have been diverted for recreational use.[12][13][14]

Unlike THC, which is a partial agonist at the CB1 receptor, many synthetic cannabinoids are full agonists.[10][14] This means they elicit a maximal response from the receptor, contributing to their higher potency and the increased severity of their adverse effects.[10][14] The structural diversity of SCAs is vast, with new compounds continually emerging to circumvent legal restrictions.[10][15] These compounds often exhibit higher binding affinities for CB1 and CB2 receptors compared to THC.[10][16]

The activation of the CB1 receptor by a synthetic agonist initiates a cascade of intracellular signaling events. As G protein-coupled receptors, agonist binding causes a conformational change in the receptor, leading to the activation of an associated intracellular G protein (typically Gi/o).[7][9] This activation, in turn, inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulates ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[7][8] The net effect is a reduction in the release of neurotransmitters from the presynaptic terminal.[7][8]

Signaling Pathway of CB1 Receptor Activation

References

- 1. Endocannabinoid system - Wikipedia [en.wikipedia.org]

- 2. metagenicsinstitute.com [metagenicsinstitute.com]

- 3. Endocannabinoid System: A Simple Guide to How It Works [healthline.com]

- 4. cannaclinic.com [cannaclinic.com]

- 5. Endocannabinoids: What are they and what do they do? [medicalnewstoday.com]

- 6. Cannabinoid - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. THERAPEUTIC POTENTIAL AND SAFETY CONSIDERATIONS FOR THE CLINICAL USE OF SYNTHETIC CANNABINOIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academicworks.cuny.edu [academicworks.cuny.edu]

- 16. In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Arachidonylcyclopropylamide (ACPA): Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonylcyclopropylamide (ACPA) is a potent and selective synthetic agonist of the Cannabinoid Receptor 1 (CB1R), with significantly lower affinity for the Cannabinoid Receptor 2 (CB2R).[1] This selectivity makes ACPA a valuable tool for investigating the physiological and pathophysiological roles of the CB1R in vivo. These application notes provide a comprehensive overview of experimental protocols for in vivo studies involving ACPA, including data on dosimetry, administration routes, and potential therapeutic applications.

Data Presentation: Quantitative In Vivo Data for ACPA

The following tables summarize quantitative data from in vivo studies to guide experimental design.

Table 1: Dose-Response Data for ACPA in Behavioral Models

| Animal Model | Behavioral Test | Administration Route | Effective Dose Range | Observed Effect |

| Rat | Elevated Plus Maze | Intra-amygdala | 0.125, 1.25, and 5 ng/rat | Anxiolytic-like effect (increased time in open arms) |

| Rat | Inflammatory Pain Model | Intrawound | 10, 30, and 100 µg/10 µl | Antinociceptive (reduced guarding behavior) |

Table 2: In Vivo Cardiovascular Effects of ACPA

| Animal Model | Experimental Preparation | Administration Route | Concentration | Observed Effect |

| Rat | Aortic Rings | In vitro application | Not specified in abstract | Vasorelaxation |

Experimental Protocols

Investigation of Anxiolytic-like Effects

This protocol is based on studies evaluating the effects of ACPA on anxiety-like behavior in rats using the elevated plus maze.

a. Animal Model:

-

Species: Male Wistar rats (250-300g)

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle, with food and water available ad libitum.

b. Surgical Procedure (for Intra-amygdala Administration):

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Implant bilateral guide cannulae aimed at the basolateral amygdala.

-

Allow a recovery period of at least one week post-surgery.

c. Drug Preparation and Administration:

-

ACPA is dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline.

-

For intra-amygdala administration, infuse ACPA (e.g., 0.125, 1.25, and 5 ng/rat in a volume of 0.5 µl per side) through an injection needle extending beyond the guide cannula.

d. Behavioral Testing (Elevated Plus Maze):

-

The elevated plus maze consists of two open arms and two closed arms.

-

Place the rat in the center of the maze, facing an open arm.

-

Record the time spent in and the number of entries into the open and closed arms for a 5-minute session.

-

An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Assessment of Antinociceptive Effects in an Inflammatory Pain Model

This protocol is adapted from studies investigating the local antinociceptive effects of ACPA in a rat model of inflammatory pain.

a. Animal Model:

-

Species: Male Sprague-Dawley rats (200-250g)

-

Housing: Standard laboratory conditions.

b. Induction of Inflammatory Pain:

-

Under light anesthesia, make a plantar incision in the hind paw to induce inflammatory pain.

c. Drug Preparation and Administration:

-

Prepare ACPA in a suitable vehicle.

-

For intrawound administration, directly apply ACPA solution (e.g., 10, 30, or 100 µg in 10 µl) into the wound.

d. Nociceptive Testing:

-

Guarding Behavior: Observe the rat's posture and assign a score based on the degree to which the injured paw is protected.

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.

-

Thermal Hyperalgesia: Assess the paw withdrawal latency in response to a radiant heat source.

-

Conduct testing at multiple time points post-incision and drug administration.

Signaling Pathway and Experimental Workflow

ACPA-Activated CB1 Receptor Signaling Pathway

ACPA, as a CB1 receptor agonist, activates a G-protein coupled receptor (GPCR) primarily coupled to the inhibitory G-protein, Gi/o. This initiates a signaling cascade that modulates neuronal activity.

Caption: ACPA activates the CB1R, leading to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways.

General Experimental Workflow for In Vivo ACPA Studies

The following diagram outlines a typical workflow for an in vivo study investigating the effects of ACPA.

References

Application Notes and Protocols for Arachidonylcyclopropylamide (ACPA) Administration in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonylcyclopropylamide (ACPA) is a potent and selective synthetic agonist for the cannabinoid receptor 1 (CB1). These receptors are predominantly expressed in the central nervous system and are key components of the endocannabinoid system, which modulates a wide range of physiological processes including pain, mood, appetite, and memory. Due to its selectivity, ACPA is a valuable tool for investigating the role of the CB1 receptor in various behavioral paradigms in preclinical research.

These application notes provide detailed protocols for the preparation and administration of ACPA in rats for behavioral studies, summarize quantitative data from relevant literature, and visualize key experimental workflows and signaling pathways.

Data Presentation

Systemic (Intraperitoneal) Administration of ACPA in Rodents

No comprehensive dose-response data for the systemic (intraperitoneal) administration of ACPA on behavioral outcomes in rats was identified in the reviewed literature. The following table provides data from studies in mice, which can serve as a starting point for dose-ranging studies in rats. Researchers should perform their own dose-response studies to determine the optimal dose for their specific experimental conditions and rat strain.

| Species | Dose (mg/kg, i.p.) | Behavioral Assay | Observed Effect |

| Mouse | 0.02 | Open Field | No effect on locomotor activity.[1] |

| Mouse | 1.0 | Behavioral Sensitization | Investigated for its interaction with morphine-induced behavioral sensitization.[2] |

Direct Intracerebral Administration of ACPA in Rats

| Brain Region | Dose (ng/rat) | Behavioral Assay | Observed Effect |

| Amygdala | 0.06 | Elevated Plus Maze | No significant effect on anxiety-like behavior.[3] |

| Amygdala | 0.125 | Elevated Plus Maze | Anxiolytic-like effect (increased time in open arms).[3][4] |

| Amygdala | 1.25 | Elevated Plus Maze | Anxiolytic-like effect (increased time in open arms).[3][4] |

| Amygdala | 5 | Elevated Plus Maze | Anxiolytic-like effect (increased time in open arms).[3][4] |

| Ventral Tegmental Area (VTA) | 0.5 - 1 | Conditioned Place Preference | Induced conditioned place aversion (CPA). |

| Basolateral Amygdala (BLA) | 0.5 - 1 | Conditioned Place Preference | Induced conditioned place preference (CPP). |

| Ventral Hippocampus (VH) | 9 | Conditioned Place Preference | Ineffective dose when administered alone. |

Experimental Protocols

Protocol 1: Preparation of ACPA for Intraperitoneal Injection

Materials:

-

This compound (ACPA)

-

Vehicle (e.g., sterile saline, or a solution of ethanol, Tween 80, and saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Determine the required concentration of ACPA. Based on the desired dose (mg/kg) and the average weight of the rats, calculate the required concentration of the dosing solution.

-

Weigh the ACPA. Accurately weigh the required amount of ACPA powder in a sterile microcentrifuge tube.

-

Prepare the vehicle. A common vehicle for cannabinoids is a mixture of ethanol, Tween 80 (or another surfactant like Cremophor EL), and sterile saline. A typical ratio is 1:1:18 (ethanol:Tween 80:saline).

-

Dissolve the ACPA.

-

First, dissolve the ACPA powder in the required volume of ethanol.

-

Add the Tween 80 and vortex thoroughly.

-

Add the sterile saline in a stepwise manner while continuously vortexing to prevent precipitation.

-

If the solution is not clear, brief sonication may help to fully dissolve the compound.

-

-

Store the solution. Prepare the solution fresh on the day of the experiment. If short-term storage is necessary, protect it from light and store at 4°C.

Protocol 2: Intraperitoneal (i.p.) Administration of ACPA in Rats

Materials:

-

Prepared ACPA solution

-

Sterile syringes (1 ml)

-

Sterile needles (25-27 gauge)

-

70% ethanol for disinfection

-

Appropriate animal restraint device or manual restraint by a trained handler

Procedure:

-

Calculate the injection volume. Based on the rat's body weight and the concentration of the ACPA solution, calculate the precise volume to be administered. A typical injection volume for rats is 1-2 ml/kg.

-

Restrain the rat. Securely restrain the rat. This can be done manually by a trained individual or using a restraint device. The rat should be held in a supine position with its head tilted slightly downwards.

-

Locate the injection site. The injection should be made into the lower right quadrant of the abdomen to avoid the cecum.

-

Disinfect the injection site. Swab the injection site with 70% ethanol.

-

Perform the injection.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.

-

Slowly inject the ACPA solution into the peritoneal cavity.

-

-

Withdraw the needle. Remove the needle and return the rat to its home cage.

-

Monitor the animal. Observe the rat for any adverse reactions following the injection.

Protocol 3: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Materials:

-

Elevated plus maze apparatus

-

Video tracking software

-

Quiet, dimly lit testing room

Procedure:

-

Habituation. Habituate the rats to the testing room for at least 30 minutes before the experiment.

-

Drug Administration. Administer ACPA or vehicle via i.p. injection at a predetermined time before the test (e.g., 30 minutes).

-

EPM Test.

-

Place the rat in the center of the EPM, facing one of the open arms.

-

Allow the rat to explore the maze for a set period, typically 5 minutes.

-

Record the session using a video camera and tracking software.

-

-

Data Analysis. Analyze the recording for the following parameters:

-

Time spent in the open arms

-

Number of entries into the open arms

-

Time spent in the closed arms

-

Number of entries into the closed arms

-

Total distance traveled (as a measure of locomotor activity)

-

-

Interpretation. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol 4: Conditioned Place Preference (CPP) for Reward/Aversion

Materials:

-

Conditioned place preference apparatus (a box with at least two distinct compartments)

-

Video tracking software

Procedure:

-

Pre-Conditioning (Habituation and Baseline Preference):

-

On day 1, place each rat in the center of the apparatus with free access to all compartments for 15-20 minutes.

-

Record the time spent in each compartment to establish any baseline preference. Rats showing a strong unconditioned preference for one compartment may be excluded.

-

-

Conditioning: This phase typically lasts for 4-8 days.

-

On conditioning days, rats receive an injection of ACPA and are immediately confined to one of the compartments for a set period (e.g., 30 minutes).

-

On alternate days, the same rats receive a vehicle injection and are confined to the other, distinct compartment. The order of drug and vehicle administration and the compartment pairing should be counterbalanced across animals.

-

-

Post-Conditioning (Preference Test):

-

On the test day, no injection is given. Place the rats in the center of the apparatus with free access to all compartments.

-

Record the time spent in each compartment for 15-20 minutes.

-

-

Data Analysis. Compare the time spent in the drug-paired compartment during the post-conditioning test to the time spent in the same compartment during the pre-conditioning phase.

-

Interpretation. A significant increase in time spent in the drug-paired compartment indicates conditioned place preference (reward), while a significant decrease indicates conditioned place aversion.

Mandatory Visualizations

Caption: Signaling pathway of ACPA via the CB1 receptor.

References

- 1. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anxiolytic-like effect induced by the cannabinoid CB1 receptor agonist, arachydonilcyclopropylamide (ACPA), in the rat amygdala is mediated through the D1 and D2 dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Arachidonylcyclopropylamide-Induced Vasorelaxation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachidonylcyclopropylamide (ACPA) is a synthetic, potent, and selective agonist for the cannabinoid receptor 1 (CB1).[1] The endocannabinoid system is a key regulator of vascular tone, and understanding the effects of compounds like ACPA on blood vessels is crucial for drug development and physiological research.[2] These application notes provide a detailed protocol for conducting an ex vivo vasorelaxation assay using wire myography to characterize the vascular effects of ACPA. The protocol includes procedures for tissue preparation, assessment of endothelial integrity, and investigation of the signaling pathways involved in ACPA-induced vasorelaxation.

Data Presentation

The following table summarizes quantitative data relevant to ACPA-induced vasorelaxation studies, including its potency and the concentrations of pharmacological tools used to investigate its mechanism of action.

| Compound | Target | Concentration Range | Effect | Reference |

| This compound (ACPA) | CB1 Receptor Agonist | 0.1 µM - 50 µM | Induces vasorelaxation (EC50 ≈ 4.32 µM) | [3] |

| Phenylephrine | α1-Adrenergic Receptor Agonist | 10⁻⁹ M - 10⁻⁵ M (typically 10⁻⁶ M or 10⁻⁷ M for pre-contraction) | Induces vasoconstriction to pre-contract the vessel rings | [4][5][6] |

| Acetylcholine (ACh) | Muscarinic Acetylcholine Receptor Agonist | ~10⁻⁶ M | Used to assess endothelium integrity (induces endothelium-dependent vasorelaxation) | [3][6] |

| AM281 | CB1 Receptor Antagonist | - | Blocks ACPA-induced vasorelaxation, confirming CB1 receptor involvement | [2][3] |

| Iberiotoxin | KCa1.1 (BKCa) Channel Blocker | ~100 nM | Partially inhibits ACPA-induced vasorelaxation, indicating the involvement of KCa1.1 channels | [3] |

| Verapamil | L-type Ca²⁺ Channel Blocker | ~10 µM | Diminishes ACPA-induced vasorelaxation, suggesting a role for L-type calcium channels | [3] |

| High K⁺ Solution | - | - | Induces contraction; ACPA-induced relaxation is reduced in high K⁺, indicating the involvement of K⁺ channels | [2] |

Experimental Protocols

This section details the methodology for the ACPA-induced vasorelaxation assay using a wire myograph system.

Materials and Reagents

-

Isolated thoracic aorta from a suitable animal model (e.g., rat)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

This compound (ACPA)

-

Phenylephrine (PE)

-

Acetylcholine (ACh)

-

AM281

-

Iberiotoxin

-

Verapamil

-

High Potassium Krebs solution (KPSS)

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Wire myograph system

-

Dissection microscope and tools

-

Data acquisition system

Experimental Workflow

Caption: Experimental workflow for the ACPA-induced vasorelaxation assay.

Step-by-Step Protocol

-

Tissue Preparation and Mounting:

-

Euthanize the animal according to approved institutional guidelines.

-

Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissection microscope, remove excess connective and adipose tissue.

-

Cut the aorta into 2-3 mm wide rings.[7]

-

Mount each aortic ring on the pins of the wire myograph chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.[8]

-

-

Equilibration and Viability Check:

-

Allow the mounted rings to equilibrate for at least 40-60 minutes under a resting tension (determined during normalization).[3]

-

To check for viability, contract the rings by replacing the Krebs solution with a high potassium solution (KPSS).[3] A robust contraction indicates viable tissue.

-

Wash the rings with fresh Krebs solution and allow them to return to baseline tension.

-

-

Assessment of Endothelium Integrity:

-

Pre-contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).[4]

-

Once a stable contraction is achieved, add acetylcholine (e.g., 10⁻⁶ M).

-

A relaxation of >50% indicates an intact endothelium.[6] For studies on endothelium-independent mechanisms, the endothelium can be mechanically removed.

-

-

ACPA-Induced Vasorelaxation Assay:

-

After washing out the acetylcholine and allowing the rings to return to baseline, pre-contract the rings again with phenylephrine (10⁻⁶ M).

-

Once a stable plateau of contraction is reached, add ACPA in a cumulative manner (e.g., from 0.1 µM to 50 µM), allowing the response to stabilize at each concentration.[3]

-

Record the isometric tension continuously using a data acquisition system.

-

-

Investigation of Signaling Pathways:

-

To investigate the involvement of specific receptors or channels, incubate the aortic rings with selective antagonists or inhibitors for a sufficient period (e.g., 30 minutes) before pre-contraction with phenylephrine.

-

For example, to confirm the role of CB1 receptors, pre-incubate with the CB1 antagonist AM281.[3]

-

To investigate the involvement of KCa1.1 and L-type Ca²⁺ channels, pre-incubate with iberiotoxin (100 nM) or verapamil (10 µM), respectively.[3]

-

Following incubation, repeat the phenylephrine pre-contraction and the cumulative addition of ACPA.

-

-

Data Analysis:

-

Express the relaxation at each concentration of ACPA as a percentage of the pre-contraction induced by phenylephrine.

-

Construct concentration-response curves and calculate the EC50 value (the concentration of ACPA that produces 50% of the maximal relaxation).

-

Signaling Pathway

The vasorelaxant effect of ACPA in vascular smooth muscle cells is primarily mediated by the activation of CB1 receptors, leading to the modulation of ion channel activity.[2][3]

Caption: Signaling pathway of ACPA-induced vasorelaxation.

This pathway illustrates that ACPA binding to the CB1 receptor on vascular smooth muscle cells leads to the activation of KCa1.1 potassium channels and the inhibition of Cav1.2 L-type calcium channels.[2][3] The subsequent potassium efflux causes hyperpolarization, and the reduced calcium influx contributes to a decrease in intracellular calcium concentration, both of which result in smooth muscle relaxation and vasodilation. Notably, in some vascular beds like the rat aorta, this process is independent of the endothelium.[2][3]

References

- 1. m.youtube.com [m.youtube.com]

- 2. A Guide to Wire Myography | Springer Nature Experiments [experiments.springernature.com]

- 3. reprocell.com [reprocell.com]

- 4. e-century.us [e-century.us]

- 5. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of calcium channels responsible for phenylephrine-induced contraction in rat aorta 3 days after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for CB1 Receptor Binding Assay Using Arachidonylcyclopropylamide (ACPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cannabinoid Receptor 1 (CB1), a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system, primarily expressed in the central nervous system. It is a crucial target for drug discovery due to its role in various physiological processes, including pain, appetite, and mood. Arachidonylcyclopropylamide (ACPA) is a potent and selective synthetic agonist for the CB1 receptor. This document provides detailed protocols for conducting CB1 receptor binding assays using ACPA as a test ligand, including both traditional radioligand binding assays and a non-radioactive alternative. Additionally, it presents key quantitative data for ACPA and outlines the CB1 receptor signaling pathway.

Application Notes

A CB1 receptor binding assay is a fundamental tool for identifying and characterizing novel compounds that target this receptor. The protocols described herein are designed for researchers in pharmacology, medicinal chemistry, and drug development to determine the binding affinity (Ki) and potency (IC50) of test compounds like ACPA.

Key Considerations:

-

Choice of Assay: The radioligand binding assay is a well-established and sensitive method. However, it requires handling of radioactive materials. The Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay offers a non-radioactive, high-throughput alternative.

-

Receptor Source: The source of CB1 receptors, whether from brain tissue homogenates or cell lines recombinantly expressing the receptor (e.g., CHO-K1 or HEK-293 cells), can influence the binding characteristics of ligands.

-

Data Interpretation: The Ki value represents the intrinsic binding affinity of the ligand, while the IC50 value is the concentration of the ligand that inhibits 50% of the specific binding of the radioligand and is dependent on the assay conditions.

-

Troubleshooting: Common issues in binding assays include high non-specific binding, low signal-to-noise ratio, and variability between experiments. Careful optimization of protein concentration, incubation times, and washing steps is crucial.

CB1 Receptor Signaling Pathway

The CB1 receptor primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist such as ACPA, the G-protein dissociates, and the α and βγ subunits initiate downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the binding affinity of ACPA for the CB1 receptor using the radioligand [³H]-CP55,940.

Materials:

-

CB1 receptor-expressing membranes (e.g., from CHO-K1 cells or rat brain)

-

[³H]-CP55,940 (specific activity ~120-180 Ci/mmol)

-

This compound (ACPA)

-

CP55,940 (unlabeled)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4

-

GF/B glass fiber filters

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw the CB1 receptor-expressing membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in binding buffer to the desired final concentration (typically 5-20 µg of protein per well).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

Total Binding: Binding buffer, [³H]-CP55,940 (at a concentration near its Kd, e.g., 0.5-1.5 nM), and membrane suspension.

-

Non-specific Binding: Binding buffer, [³H]-CP55,940, a high concentration of unlabeled CP55,940 (e.g., 10 µM), and membrane suspension.

-

Competition Binding: Binding buffer, [³H]-CP55,940, varying concentrations of ACPA, and membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in wash buffer. Wash the filters rapidly three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of ACPA.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Non-Radioactive Time-Resolved FRET (TR-FRET) Binding Assay

This protocol provides an alternative, non-radioactive method for assessing ligand binding to the CB1 receptor.

Materials:

-

SNAP-tagged CB1 receptor-expressing cell membranes

-

Terbium-labeled SNAP-tag substrate (donor)

-

Fluorescently labeled CB1 receptor ligand (acceptor)

-

ACPA or other test compounds

-

Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, pH 7.4

-

384-well low-volume white plates

-

TR-FRET plate reader

Procedure:

-

Receptor Labeling: Incubate the SNAP-tagged CB1 receptor membranes with the terbium-labeled SNAP-tag substrate according to the manufacturer's instructions to label the donor fluorophore.

-

Assay Setup: In a 384-well plate, add the following in a final volume of 20 µL:

-

Assay buffer

-

Labeled CB1 receptor membranes

-

Fluorescently labeled CB1 ligand (acceptor) at a fixed concentration.

-

Varying concentrations of ACPA for competition experiments.

-

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the donor (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm).

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the log concentration of ACPA.

-

Determine the IC50 value from the competition curve and calculate the Ki value as described in the radioligand assay protocol.

-

Experimental Workflow Diagram

Quantitative Data for this compound (ACPA)

The following table summarizes the binding affinity and functional potency of ACPA for the CB1 receptor as reported in the literature.

| Parameter | Receptor | Species | Assay Type | Value | Reference |

| Ki | CB1 | Human | Radioligand Binding | 2.2 nM | [1] |

| Ki | CB2 | Human | Radioligand Binding | 700 nM | [1] |

| IC50 | CB1 | Human | cAMP Assay | 2.0 nM | [2][3] |

| IC50 | CB1 | Non-small cell lung cancer cells | Proliferation Assay | 1.39 x 10⁻³ nM | [4] |

Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the radioligand used, receptor source, and buffer composition.

Conclusion

The protocols and data presented provide a comprehensive guide for researchers to effectively conduct CB1 receptor binding assays using the selective agonist ACPA. Both the traditional radioligand method and the non-radioactive TR-FRET alternative offer robust platforms for the screening and characterization of novel compounds targeting the CB1 receptor, thereby facilitating the development of new therapeutics.

References

Application Notes and Protocols for Intrawound Administration of Arachidonylcyclopropylamide

These application notes provide a summary of the current understanding and outline a protocol for the intrawound administration of Arachidonylcyclopropylamide (ACPA), a selective cannabinoid 1 (CB1) receptor agonist. The information is primarily based on preclinical studies in rodent models of inflammatory and post-incisional pain. The aim is to provide researchers, scientists, and drug development professionals with a detailed overview of the techniques and methodologies for investigating the local analgesic effects of ACPA in a wound environment.

Introduction

This compound (ACPA) is a synthetic analog of anandamide, an endogenous cannabinoid. It is a potent and selective agonist for the cannabinoid 1 (CB1) receptor. Recent research has explored the local administration of ACPA directly into a wound site to achieve localized pain relief without the systemic psychoactive effects associated with systemic cannabinoid administration. This approach targets peripheral CB1 receptors, which are involved in the modulation of pain and inflammation.

Data Presentation

The following table summarizes the quantitative data from a key study investigating the intrawound administration of ACPA in a rat model.

| Parameter | Values | Source |

| Drug | This compound (ACPA) | [1] |

| Animal Model | Rat (incisional wound in the right hind paw) | [1] |

| ACPA Dosages | 10 µg, 30 µg, 100 µg | [1] |

| Administration Volume | 10 µl | [1] |

| CB1 Receptor Antagonist | AM251 (100 µg) | [1] |

| Comparative Agent | Lignocaine (30 µg / 10 µl) | [1] |

| Primary Outcome Measures | Guarding behavior, allodynia, thermal hyperalgesia, c-Fos expression | [1] |

Experimental Protocols

This section details the methodology for the intrawound administration of ACPA as described in preclinical research.

Objective: To evaluate the antinociceptive effects of locally administered ACPA in a rat model of incisional pain.

Materials:

-

This compound (ACPA)

-

Vehicle (e.g., saline, dimethyl sulfoxide - specify based on ACPA solubility)

-

AM251 (CB1 receptor antagonist)

-

Lignocaine

-

Adult male/female rats (species and strain to be specified)

-

Anesthetic agent (e.g., isoflurane)

-

Surgical instruments for creating an incision

-

Microsyringe for administration

-

Behavioral testing equipment (for assessing guarding, allodynia, and thermal hyperalgesia)

-

Immunohistochemistry reagents for c-Fos staining

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for a specified period before the experiment to allow for acclimatization.

-

Anesthesia and Incision:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Create a surgical incision on the plantar aspect of the right hind paw. The incision should penetrate the skin and fascia to expose the underlying muscle.

-

-

Drug Administration:

-

Prepare solutions of ACPA at the desired concentrations (e.g., 10 µg, 30 µg, and 100 µg in 10 µl of vehicle).

-

Using a microsyringe, administer the prepared ACPA solution directly into the wound.

-

For control groups, administer the vehicle alone or lignocaine (e.g., 30 µg in 10 µl).

-

For antagonist studies, co-administer AM251 (e.g., 100 µg) with ACPA.[1]

-

-

Behavioral Assessment:

-

Guarding Score: At predetermined time points post-administration, observe the rat's paw and assign a guarding score based on the degree of paw withdrawal and protection.

-

Mechanical Allodynia: Measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments).

-

Thermal Hyperalgesia: Assess the latency to paw withdrawal from a thermal stimulus (e.g., radiant heat source).

-

-

Neurobiological Analysis:

-

At the end of the experiment, perfuse the animals and collect spinal cord tissue.

-

Process the tissue for immunohistochemical staining of c-Fos protein, a marker of neuronal activation, in the dorsal horn of the spinal cord.[1]

-

-

Data Analysis:

-

Statistically analyze the behavioral scores and c-Fos expression data to determine the effect of ACPA treatment compared to control groups.

-

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of ACPA in the context of wound nociception and the experimental workflow.

References

Application Notes and Protocols: c-Fos Expression Analysis After Arachidonylcyclopropylamide (ACPA) Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Arachidonylcyclopropylamide (ACPA) is a potent and selective cannabinoid receptor 1 (CB1) agonist.[1] The CB1 receptor is highly expressed in the central nervous system and its activation is known to modulate various physiological processes, including neurotransmitter release, synaptic plasticity, and gene expression. c-Fos, the protein product of the immediate early gene c-fos, is widely used as a marker of neuronal activation. Its expression is rapidly and transiently induced in response to a variety of stimuli, making it a valuable tool to map neuronal circuits activated by pharmacological agents. This document provides detailed protocols for analyzing c-Fos expression following ACPA treatment, enabling researchers to investigate the neuronal populations and signaling pathways modulated by this CB1 agonist.

Data Presentation

Quantitative analysis of c-Fos expression is crucial for understanding the dose-dependent and temporal effects of ACPA. The following tables are provided as templates for organizing and presenting experimental data.

Table 1: Dose-Response of ACPA on c-Fos Positive Neurons in a Specific Brain Region

| ACPA Dose (mg/kg) | Brain Region of Interest | Number of Animals | Mean Number of c-Fos Positive Cells/section (± SEM) | Fold Change vs. Vehicle |

| Vehicle | e.g., Prefrontal Cortex | 5 | 1.0 | |

| 0.1 | e.g., Prefrontal Cortex | 5 | ||

| 0.3 | e.g., Prefrontal Cortex | 5 | ||

| 1.0 | e.g., Prefrontal Cortex | 5 |

Table 2: Time-Course of c-Fos Expression After a Single ACPA Injection

| Time Post-Injection (minutes) | ACPA Dose (mg/kg) | Brain Region of Interest | Number of Animals | Mean Number of c-Fos Positive Cells/section (± SEM) |

| 30 | 1.0 | e.g., Hippocampus | 5 | |

| 60 | 1.0 | e.g., Hippocampus | 5 | |

| 120 | 1.0 | e.g., Hippocampus | 5 | |

| 240 | 1.0 | e.g., Hippocampus | 5 |

Table 3: Quantification of c-Fos mRNA Expression by qPCR

| Treatment Group | Target Gene | Housekeeping Gene | Mean Cq (± SD) | ΔCq (Mean ± SD) | ΔΔCq (Mean ± SD) | Fold Change (2^-ΔΔCq) |

| Vehicle | c-fos | e.g., GAPDH | 1.0 | |||

| ACPA (1.0 mg/kg) | c-fos | e.g., GAPDH |

Table 4: Quantification of c-Fos Protein Expression by Western Blot

| Treatment Group | Integrated Density (c-Fos) | Integrated Density (Loading Control, e.g., β-actin) | Normalized c-Fos Expression | Fold Change vs. Vehicle |

| Vehicle | 1.0 | |||

| ACPA (1.0 mg/kg) |

Signaling Pathway

ACPA, as a CB1 receptor agonist, initiates a signaling cascade that leads to the activation of transcription factors and subsequent expression of immediate early genes like c-fos. The primary pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade and the phosphorylation of the cAMP response element-binding protein (CREB).

Experimental Protocols